molecular formula C9H9ClN2O2 B2962328 1-Methylimidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride CAS No. 2225144-99-8

1-Methylimidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride

Cat. No.: B2962328
CAS No.: 2225144-99-8
M. Wt: 212.63
InChI Key: NZJMCXVLTPCJIY-UHFFFAOYSA-N
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Description

1-Methylimidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride is a heterocyclic compound featuring an imidazo[1,5-a]pyridine core substituted with a methyl group at the 1-position and a carboxylic acid group at the 7-position, forming a hydrochloride salt. Its chemical formula is C₉H₈N₂O₂·HCl, with a molecular weight of 212.64 g/mol (based on free acid molecular weight: 176.17 g/mol + HCl). The compound is identified by CAS No. 1378811-63-2 and is characterized by its powder appearance and stability at room temperature .

The methyl group at the 1-position enhances lipophilicity, while the carboxylic acid moiety allows for salt formation or derivatization into amides or esters, making it a versatile building block in medicinal chemistry .

Properties

IUPAC Name

1-methylimidazo[1,5-a]pyridine-7-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2.ClH/c1-6-8-4-7(9(12)13)2-3-11(8)5-10-6;/h2-5H,1H3,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZJMCXVLTPCJIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=CN2C=N1)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methylimidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride typically involves the following steps:

  • Condensation Reaction: The starting materials, such as 1-methylimidazo[1,5-a]pyridine and a suitable carboxylic acid derivative, undergo a condensation reaction.

  • Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Methylimidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

1-Methylimidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride has several applications in scientific research:

  • Chemistry: It is used as a building block in the synthesis of more complex molecules.

  • Biology: The compound can be employed in biological studies to understand its interaction with various biomolecules.

  • Industry: The compound is used in the production of materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism by which 1-Methylimidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • Salt Forms: The dihydrochloride derivative (CAS 1616526-83-0) exhibits higher solubility in aqueous media compared to the monohydrochloride form due to additional protonation sites .
  • Ester vs. Acid : Ethyl ester derivatives (e.g., CAS 1914148-56-3) are more lipophilic, favoring membrane permeability in drug design, whereas the carboxylic acid form enables ionic interactions in target binding .

Heterocyclic Variants

Compound Name CAS No. Molecular Formula Heterocycle Type Bioactivity Notes
5-Amino-1-aryl-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid amide - C₁₄H₁₂N₆O Triazolo[1,5-a]pyridine Inhibits adenosine receptor subtypes; structural isomerism impacts selectivity
Pyrazolo[1,5-a]pyridine-7-carboxylic acid 474432-62-7 C₇H₅N₃O₂ Pyrazolo[1,5-a]pyridine Reduced π-stacking due to pyrazole vs. imidazole
2-Amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid hydrochloride EN300-267533 C₇H₅BrClN₂O₂ Triazolo[1,5-a]pyridine Bromine substitution enhances halogen bonding

Key Observations :

  • Triazolo vs. Imidazo Cores: Triazolo[1,5-a]pyridine derivatives (e.g., from Brodbeck et al. ) exhibit distinct bioactivity profiles. For instance, Guba et al. demonstrated that triazolo isomers show subtype-specific inhibition of adenosine receptors, unlike imidazo analogues, likely due to altered hydrogen-bonding capabilities.

Physicochemical and Functional Comparisons

  • Purity and Stability : Imidazo[1,5-a]pyridine-7-carboxylic acid (CAS 588720-29-0) is available at 99.41% purity (HPLC) but requires storage at 2–8°C, whereas the hydrochloride salt (CAS 1378811-63-2) is stable at room temperature, enhancing practicality for industrial use .
  • Synthetic Accessibility : Microwave-mediated, catalyst-free synthesis methods (e.g., for triazolo derivatives ) suggest that analogous routes could be adapted for the target compound, though methyl substitution may necessitate optimized conditions .

Biological Activity

1-Methylimidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C₉H₈ClN₃O₂
  • Molecular Weight : 213.62 g/mol

The imidazo[1,5-a]pyridine structure contributes to its unique reactivity and biological interactions. The presence of the carboxylic acid group enhances solubility, which is crucial for its pharmacological applications.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . Preliminary studies suggest it may possess antibacterial activity against various pathogens. For instance, compounds with similar imidazo structures have shown efficacy against multidrug-resistant strains of bacteria, indicating potential utility in treating infections resistant to conventional antibiotics .

Anticancer Properties

A significant area of investigation has been the anticancer potential of this compound. Studies have demonstrated that derivatives of imidazo[1,5-a]pyridine can induce cytotoxic effects in various cancer cell lines:

  • Cytotoxicity : Compounds derived from imidazo[1,5-a]pyridine exhibited GI50 values ranging from 0.43 to 14.9 μM against human tumor cell lines .
  • Mechanism of Action : Research has shown that these compounds can arrest the cell cycle at the G2/M phase and induce apoptosis through various pathways including mitochondrial membrane potential disruption and ROS generation .

Case Studies and Research Findings

Several studies have explored the biological activity of imidazo[1,5-a]pyridine derivatives:

StudyFindings
Abrahams et al. (2020) Identified four hit compounds with MIC values between 0.03 to 5.0 μM against Mycobacterium tuberculosis (Mtb) .
Moraski et al. (2023) Developed a series of compounds showing potent anti-TB activity with minimal toxicity against human cell lines .
Research on MCF-7 Cells Demonstrated significant inhibition of tubulin polymerization with IC50 values indicating strong anticancer potential .

The biological activity of this compound can be attributed to its interactions with various biological targets:

  • Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes involved in cancer progression and bacterial metabolism.
  • Receptor Binding : It has shown binding affinity for cannabinoid receptors, which may contribute to its therapeutic effects .

Safety and Toxicology

Toxicological assessments indicate that long-term exposure does not produce chronic adverse effects; however, exposure should be minimized as a precautionary measure . The compound's safety profile suggests it does not exhibit endocrine-disrupting properties based on current literature.

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